

Losmapimod historical development GSK clinical trials

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Compound Focus: Losmapimod

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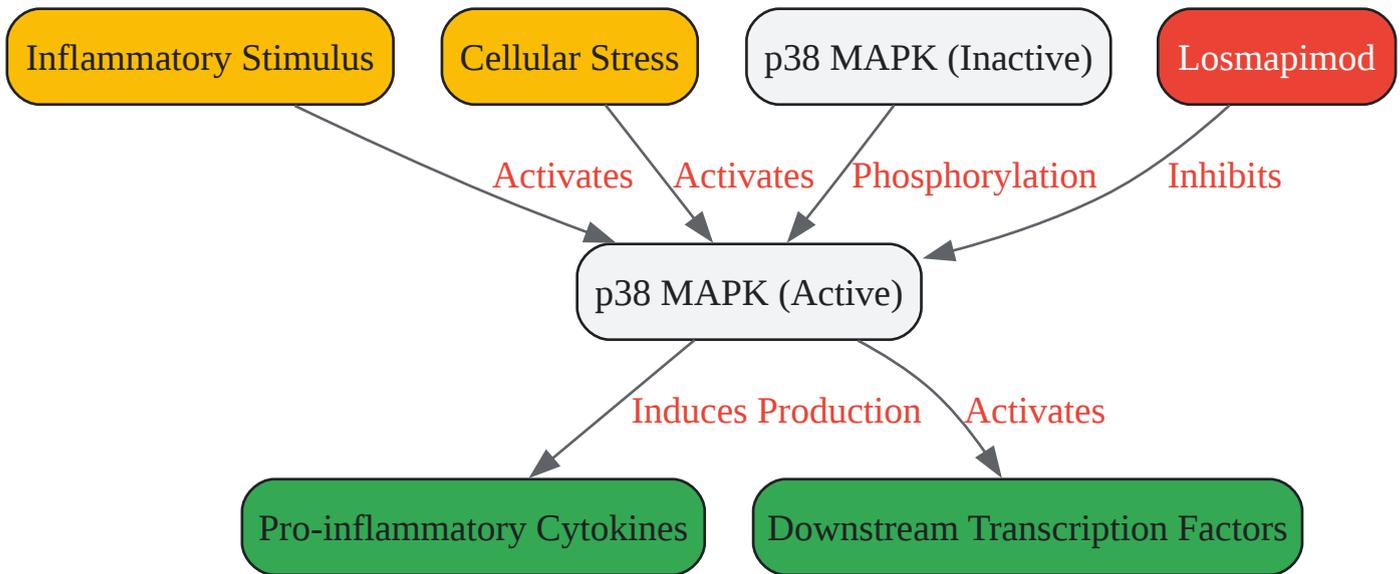
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Pharmacological Profile

Losmapimod is a small molecule that acts as a selective inhibitor of the p38 α and p38 β mitogen-activated protein kinases (MAPKs) [1] [2]. These enzymes play a central role in cellular responses to stress and inflammation signals.

- **Molecular Formula:** C₂₂H₂₆FN₃O₂ [1] [3]
- **Molar Mass:** 383.467 g·mol⁻¹ [1]
- **Primary Target:** Mitogen-activated protein kinase 14 (MAPK14, also known as p38 α) [3]

The following diagram illustrates the core mechanism of action of **losmapimod** in inhibiting the p38 MAPK pathway:



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Historical Clinical Development & Outcomes

Losmapimod has been investigated for a wide range of medical conditions. The following table provides a comparative overview of its key clinical trial journeys and outcomes:

Indication	Highest Phase	Key Outcome / Reason for Termination
Acute Coronary Syndrome (ACS)	Phase III [1]	Phase III (LATITUDE-TIMI 60) failed to show significantly improved clinical outcomes (Cardiovascular death, MI, urgent revascularization) [1] [4].
Chronic Obstructive Pulmonary Disease (COPD)	Phase II [1] [5]	Multiple Phase II trials failed to improve exercise tolerance, lung function, arterial inflammation, or rate of exacerbations [1] [5]. Development terminated in 2016 [5].
Major Depressive Disorder (MDD)	Phase II [1]	Phase II trials failed to show a significant improvement in depression symptoms and biomarkers [1].

Indication	Highest Phase	Key Outcome / Reason for Termination
Facioscapulohumeral Muscular Dystrophy (FSHD)	Phase III [2]	Phase III (REACH) trial failed to meet its primary endpoint (change in Reachable Workspace) and secondary endpoints in 2024. Development suspended [2].
COVID-19	Phase III (Terminated) [3]	Listed as a terminated Phase III trial [3].
Non-Small Cell Lung Cancer (NSCLC)	Preclinical Research [6]	Shown in a 2018 study to overcome gefitinib-resistance by preventing tetraploidization in mouse models [6].

Detailed Look: Key Trial Designs and Protocols

For researchers, understanding the design of pivotal trials is crucial. Here are the methodologies for two major late-stage studies:

1. Phase III REACH Trial in FSHD (NCT05397470) [2]

- **Objective:** Evaluate the efficacy and safety of **losmapimod** for the treatment of FSHD.
- **Design:** Multi-center, randomized, double-blind, placebo-controlled trial.
- **Participants:** 260 patients with FSHD.
- **Intervention:** Participants were randomized 1:1 to receive either **losmapimod (15 mg)** or a matching **placebo**, administered orally twice a day.
- **Treatment Period:** 48 weeks.
- **Primary Endpoint:** Absolute change from baseline in Reachable Workspace (RWS), measured as relative surface area (RSA).
- **Secondary Endpoints:**
 - Muscle Fat Infiltration (MFI) assessed by whole-body MRI.
 - Shoulder abductor strength measured by hand-held dynamometry.
 - Patient-Reported Outcomes (PROs): Patient Global Impression of Change (PGIC) and Neuro-QoL Upper Extremity.
- **Outcome:** The trial did not achieve its primary or secondary endpoints [2].

2. Phase III LATITUDE-TIMI 60 in ACS (NCT02145468) [1] [4]

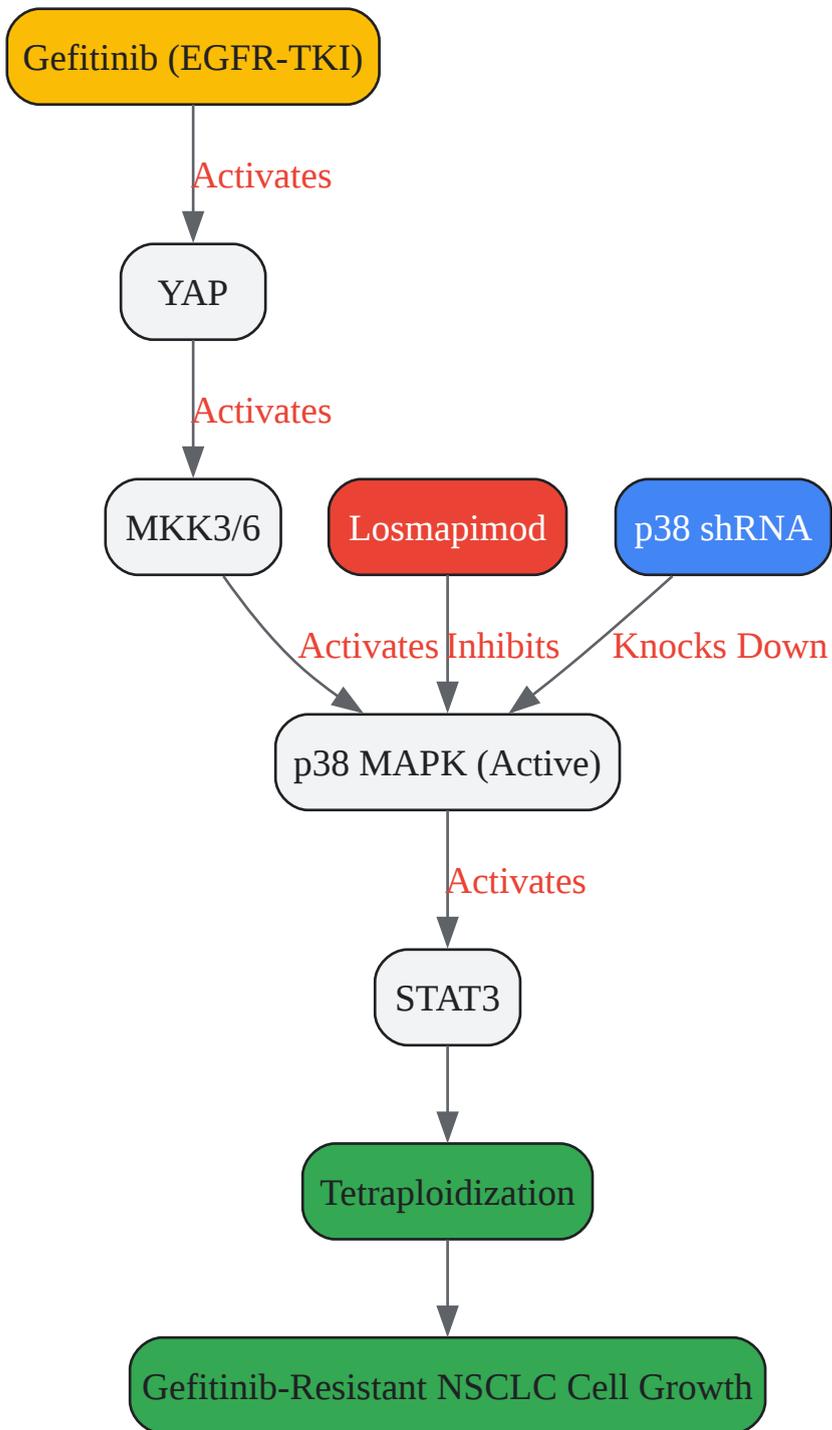
- **Objective:** Determine if **losmapimod** could reduce the risk of subsequent cardiac events after an Acute Coronary Syndrome.
- **Design:** Randomized, double-blind, placebo-controlled, multi-centre study.
- **Participants:** Planned enrollment of 25,500 patients across 39 countries.
- **Intervention:** Eligible patients were randomized to receive **losmapimod (7.5 mg)** or **placebo** twice daily.
- **Treatment Period:** 3 months.
- **Primary Efficacy Endpoint:** Time to first occurrence of a composite of Major Adverse Cardiovascular Events (MACE): cardiovascular death, myocardial infarction, or severe recurrent ischemia requiring urgent coronary artery revascularization.
- **Outcome:** The trial failed to show a significant benefit for **losmapimod** over placebo [1].

Experimental Insights from Preclinical Research

Beyond clinical trials, **losmapimod** has been a tool in mechanistic studies. A notable 2018 publication in *EBioMedicine* explored its potential to overcome drug resistance in non-small cell lung cancer (NSCLC) [6].

- **Background:** The study investigated gefitinib resistance, linked to genomic instability and tetraploid cell formation [6].
- **Finding:** Research showed gefitinib activated the **YAP-MKK3/6-p38 MAPK-STAT3** pathway, leading to tetraploidization and resistance [6].
- **Experimental Intervention:** Treatment with **losmapimod** suppressed this gefitinib-induced tetraploidization [6].
- **Validation:** Knockdown of p38 MAPK using shRNA also prevented tetraploidization and inhibited cancer cell growth [6].
- **In Vivo Model:** An in-house generated gefitinib-resistant Patient-Derived Xenograft (PDX) mouse model showed **losmapimod** effectively reduced tumor volume and weight [6].

The diagram below summarizes this specific signaling pathway investigated in the preclinical cancer research:



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Conclusion and Data Availability

Despite a promising mechanism of action and a favorable safety profile demonstrated in over 3,500 subjects, **losmapimod** consistently failed to prove efficacy in large, well-controlled Phase III trials across several inflammatory and non-inflammatory conditions [1] [2].

- **Future of FSHD Data:** In a significant contribution to the research community, Fulcrum Therapeutics is transferring all data and biospecimens from its **losmapimod** clinical trials in FSHD to the **FSHD Society** [7]. This includes data from the Phase 2 and Phase 3 trials. Researchers will be able to access this rich dataset for further analysis, which may provide deeper insights into FSHD progression and inform future therapeutic development [7].

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